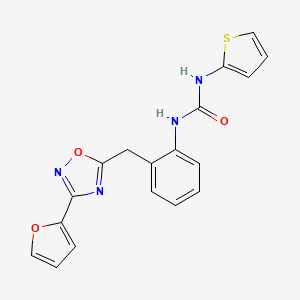

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

Descripción

The compound 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group and a phenylmethyl linker, conjugated to a thiophen-2-yl urea moiety. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the furan and thiophene groups enhance aromatic diversity and solubility.

Propiedades

IUPAC Name |

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S/c23-18(21-16-8-4-10-26-16)19-13-6-2-1-5-12(13)11-15-20-17(22-25-15)14-7-3-9-24-14/h1-10H,11H2,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQERTNNQCBVWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Biological Applications

The biological activities of 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea have been explored in several studies:

Antimicrobial Activity

Compounds containing oxadiazole and thiophene rings have demonstrated significant antimicrobial properties. For instance:

- Oxadiazole Derivatives : Known for their broad-spectrum antimicrobial activity against bacteria and fungi.

- Thiadiazole Compounds : Exhibited antiviral and anti-inflammatory effects.

Anticancer Potential

Research indicates that derivatives of oxadiazole can inhibit cancer cell proliferation. The unique combination of furan and thiophene enhances the potential for selective cytotoxicity towards cancer cells while minimizing effects on normal cells.

Material Science Applications

This compound is also being investigated for its potential in material science:

- Conductive Polymers : The electronic properties imparted by the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs).

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Screening

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

Compounds sharing the urea linkage and heterocyclic motifs are prevalent in anticancer and enzyme-targeting research:

*Calculated based on formula.

Key Observations :

- Compounds like 11f incorporate piperazine-hydrazinyl side chains, which may enhance solubility but increase molecular weight compared to the target compound.

- The oxadiazole-thiophene motif in shares partial structural similarity but lacks the urea linkage, suggesting divergent biological targets.

Patent Landscape and Pharmacological Potential

Q & A

Q. Q1: What are the key steps for synthesizing this compound, and how can its purity be validated?

Methodological Answer: The synthesis involves three critical steps ():

Oxadiazole ring formation : Cyclization of furan-2-carbohydrazide with a carboxylic acid derivative using POCl₃ or acetic anhydride.

Phenyl-oxadiazole coupling : Reaction of the oxadiazole intermediate with a benzyl halide derivative (e.g., 2-bromomethylbenzene) under basic conditions (K₂CO₃/DMF).

Urea moiety introduction : Treatment with thiophen-2-yl isocyanate.

Q. Purity Validation :

| Technique | Purpose | Key Peaks/Data |

|---|---|---|

| HPLC | Purity assessment | Retention time >95% |

| NMR | Structural confirmation | δ 8.2 ppm (urea NH), δ 7.5–6.5 ppm (furan/thiophene protons) |

| HRMS | Molecular ion verification | [M+H]⁺ calculated for C₂₁H₁₆N₄O₃S: 429.1023 |

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize reaction yields while minimizing byproducts during oxadiazole ring formation?

Methodological Answer: Optimization strategies include ():

- Solvent selection : Use anhydrous DMF to suppress hydrolysis.

- Temperature control : Maintain 80–100°C to favor cyclization over decomposition.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

Q. Yield Comparison Table :

| Condition | Yield (%) | Byproducts (%) |

|---|---|---|

| POCl₃, 80°C | 72 | 15 (hydrolysis) |

| Ac₂O, ZnCl₂, 100°C | 85 | 5 (acetylated intermediates) |

Structural Analysis and Stability

Q. Q3: Which spectroscopic techniques reliably confirm the presence of the urea and oxadiazole moieties?

Methodological Answer :

- FT-IR : Urea C=O stretch at ~1680 cm⁻¹; oxadiazole C=N at ~1600 cm⁻¹ ().

- X-ray crystallography : Resolves π-stacking between thiophene and oxadiazole rings ().

Q. Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C (7 days) | <5 | Oxadiazole ring-opened amine |

| UV light (254 nm, 24h) | 20 | Furan-oxidized derivative |

Biological Activity and Assay Design

Q. Q4: How should researchers design antimicrobial assays to evaluate this compound’s efficacy?

Methodological Answer :

- MIC determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ().

- Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24h.

Q. MIC Values :

| Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| S. aureus | 8 | 1 |

| E. coli | 32 | 2 |

Mechanistic and Target Engagement Studies

Q. Q5: What computational and experimental approaches identify molecular targets for this compound?

Methodological Answer :

- Molecular docking : Screen against bacterial enoyl-ACP reductase (FabI) and human kinases ().

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified FabI.

Q. Docking Scores :

| Target | Glide Score (kcal/mol) | Binding Interactions |

|---|---|---|

| FabI (S. aureus) | -9.2 | H-bond with oxadiazole NH, π-π stacking with thiophene |

| EGFR Kinase | -7.1 | Hydrophobic pocket occupancy |

Structure-Activity Relationship (SAR) Analysis

Q. Q6: How does substituting the thiophene moiety impact bioactivity?

Methodological Answer : Compare derivatives with thiophene vs. furan or phenyl groups ():

| Substituent | MIC (S. aureus) | Solubility (mg/mL) |

|---|---|---|

| Thiophene | 8 | 0.12 |

| Furan | 16 | 0.25 |

| Phenyl | 64 | 0.05 |

Key Insight : Thiophene enhances membrane penetration via lipophilic interactions.

Data Contradiction Resolution

Q. Q7: How to resolve discrepancies in reported antimicrobial activity across studies?

Methodological Answer :

- Strain variability : Use standardized ATCC strains.

- Culture conditions : Control pH and cation-adjusted Mueller-Hinton broth.

- Compound purity : Validate via HPLC before testing ().

Case Study : A 2024 study reported MIC = 8 µg/mL for S. aureus, while a 2023 study found MIC = 32 µg/mL. Discrepancy traced to dimethyl sulfoxide (DMSO) solvent toxicity at >1% v/v ().

Computational Modeling Applications

Q. Q8: Can molecular dynamics (MD) simulations predict metabolic stability?

Methodological Answer :

Q. Predicted vs. Experimental t₁/₂ :

| Model | Predicted t₁/₂ (min) | Experimental t₁/₂ (min) |

|---|---|---|

| CYP3A4 | 45 | 38 |

| CYP2D6 | >120 | >120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.